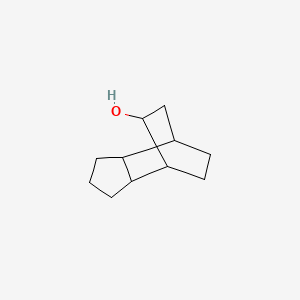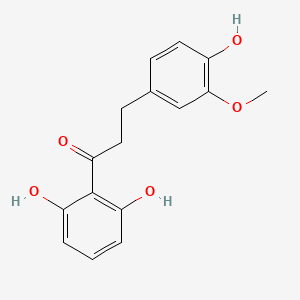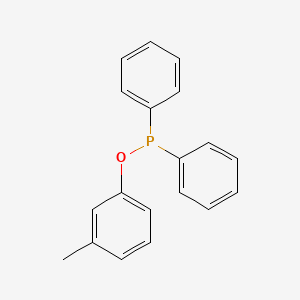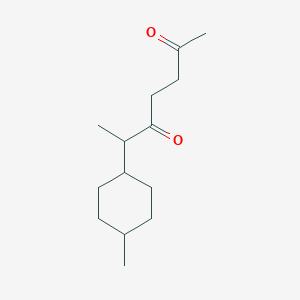![molecular formula C14H13NOS B14508497 2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde CAS No. 62723-83-5](/img/structure/B14508497.png)
2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a phenylsulfanyl group and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde typically involves the reaction of 2-aminobenzaldehyde with phenylsulfanyl methylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, forming various derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Phenylsulfanyl)methyl]aniline
- 2-[(Phenylsulfanyl)methyl]phenol
- 2-[(Phenylsulfanyl)methyl]benzylamine
Uniqueness
2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
62723-83-5 |
|---|---|
Fórmula molecular |
C14H13NOS |
Peso molecular |
243.33 g/mol |
Nombre IUPAC |
2-(phenylsulfanylmethylamino)benzaldehyde |
InChI |
InChI=1S/C14H13NOS/c16-10-12-6-4-5-9-14(12)15-11-17-13-7-2-1-3-8-13/h1-10,15H,11H2 |
Clave InChI |
XGQQLTKULMCEBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCNC2=CC=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14508422.png)










![12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione](/img/structure/B14508504.png)
![Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl-](/img/structure/B14508507.png)
